molecular formula C14H8O2 B147406 Phenanthrenequinone CAS No. 84-11-7

Phenanthrenequinone

Cat. No. B147406
CAS RN: 84-11-7
M. Wt: 208.21 g/mol
InChI Key: YYVYAPXYZVYDHN-UHFFFAOYSA-N
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Description

Toxicity and Environmental Impact of Phenanthrenequinone

Phenanthrenequinone (PHEQ) is a significant photoproduct of phenanthrene (PHE) that exhibits increased toxicity when exposed to sunlight. Studies have shown that PHEQ is more toxic than PHE to both marine bacteria Photobacterium phosphoreum and the aquatic plant Lemna gibba, with the presence of UV radiation increasing the phytotoxicity of PHE. The primary photoproduct, PHEQ, is the major contributor to the toxicity of photomodified PHE solutions, indicating its environmental hazards .

Atmospheric Formation of Phenanthrenequinone

Phenanthrenequinone can be formed through atmospheric gas-phase reactions of phenanthrene with hydroxyl radicals, nitrate radicals, and ozone. The formation yields of PHEQ from these reactions vary, with the highest yield from the nitrate radical reaction. These findings suggest that the reactions of phenanthrene with OH and NO3 radicals are significant sources of PHEQ in ambient atmospheres, while the ozone reaction is less likely to contribute .

Catalytic Applications of Phenanthrenequinone

A phenanthrenequinone macrocyclic trimer has been synthesized and demonstrated to be an effective heterogeneous catalyst for oxidative dehydrogenation of ethylbenzene. This catalyst outperforms other solid catalysts, confirming the potential of diketone-like groups as active sites for catalysis .

Molecular Structure and Chemical Reactions

The atmospheric oxidation of phenanthrene initiated by OH radicals has been studied, revealing that PHEQ is one of the main products. Theoretical studies using density functional theory (DFT) calculations have elucidated the reaction mechanism, which includes the formation of oxygenated PAHs such as phenanthrol, phenanthones, and dialdehydes .

Analytical Applications of Phenanthrenequinone

PHEQ has been used as a mass-tagging reagent for the ultra-sensitive detection of aliphatic aldehydes in human serum using liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). This method overcomes the limitations of previous reagents and provides a sensitive and efficient approach for aldehyde quantification .

Synthesis of Substituted Phenanthrenequinones

An efficient synthesis of substituted phenanthrenequinones has been achieved through an intramolecular Friedel-Crafts reaction of imidazolides. This method involves the formation of a biaryl bond by Suzuki-Miyaura coupling, followed by the hydrolysis of the ester and treatment with CDI to give the imidazolide, which then undergoes ring closure to form the desired phenanthrenequinone .

Natural Phenanthrenequinone Derivatives

A new natural phenanthrenequinone derivative has been isolated from Dioscorea prazeri and characterized through spectral and single crystal X-ray analyses. Theoretical studies on its molecular structure, vibrational spectra, and molecular docking have been performed to investigate its potential biological relevance and anticancer properties .

Iron(III) Chloride Catalyzed Reactions of Phenanthrenequinone

Iron(III) chloride catalyzed reactions of PHEQ with various ketones have been explored, leading to the formation of structurally diverse furan annulated products. The reaction mechanism involves aldol condensation, dehydration, and cyclization, highlighting the versatility of PHEQ in synthetic chemistry .

Detection of Phenanthrenequinone in Airborne Particulates

A highly sensitive and selective method for determining PHEQ in airborne particulates has been developed using high-performance liquid chromatography with pre-column derivatization and fluorescence detection. This method is crucial for assessing the potential health effects of PHEQ as a component of diesel exhaust particulates .

Improved Fluorescence Derivatization for Phenanthrenequinone

4-Carbomethoxybenzaldehyde has been identified as a highly sensitive reagent for the fluorescence derivatization of PHEQ, leading to a more sensitive and selective chromatographic method for its determination. This advancement is important for evaluating the adverse effects of PHEQ on human health .

Scientific Research Applications

  • Holographic Materials : Phenanthrenequinone has been studied for its role in the formation of holograms through photochemical attachment to polymer chains and diffusion mixing in light-sensitive materials. This application is significant in creating volume holographic elements and recording information for research purposes (Veniaminov & Mahilny, 2013).

  • Electrochemical Applications : Research on 9,10-phenanthrenequinone (PQ) involves its electrochemical polymerization on graphite rod electrodes. The poly-PQ layer demonstrates properties suitable for technological applications like biosensors, supercapacitors, and other electrochemical systems (Genys et al., 2019).

  • Heterogeneous Catalysis : Phenanthrenequinone macrocyclic trimers have been synthesized and used as heterogeneous catalysts for oxidative dehydrogenation of ethylbenzene, showing effectiveness in catalysis (Zhang et al., 2009).

  • Fluorescence Histochemistry : Phenanthrenequinone is utilized as a fluorescence histochemical reagent for demonstrating arginine residues in proteins and peptides, applied in studying peptide hormone-producing cells (Sundler & Håkanson, 1978).

  • Dental Composite Formulation : In dental science, 9,10-phenanthrenequinone (PQ) has been evaluated for use in experimental dental composites, focusing on its effects on degree of conversion, depth of cure, and color stability (Albuquerque et al., 2015).

  • Atmospheric Chemistry : Phenanthrenequinone is studied in the context of atmospheric chemistry, focusing on its formation from gas-phase reactions of phenanthrene, which is important for understanding environmental pollutants (Wang, Atkinson, & Arey, 2007).

  • Molecular Complexes : The compound has been investigated for its ability to undergo proton transfer processes and show redox modulation in molecular and polymeric complexes, highlighting its chemical versatility (Carroll et al., 2004).

  • Holographic Memory : Phenanthrenequinone-doped poly(methyl methacrylate) has been explored for its holographic recording characteristics, demonstrating potential in optical data storage technologies (Steckman et al., 1998).

  • Airborne Particulate Analysis : Research on phenanthrenequinone in airborne particulates has been conducted to understand its concentration and trends in urban environments, contributing to studies on air quality and pollution (Kishikawa et al., 2006).

  • Battery Technology : Phenanthrenequinone has been utilized in the synthesis of mesoporous carbon for rechargeable batteries, improving electrical conductivity and cycling performance (Kwon et al., 2014).

Safety And Hazards

Phenanthrenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Phenanthrenequinone has been used to develop multifunctional antitumor systems for efficient Type I Photodynamic and Photothermal Synergistic Therapy . This broadens the horizon for the development of high-performance PTT/Type I PDT nanoagents for synergistic phototheranostic treatments .

properties

IUPAC Name

phenanthrene-9,10-dione
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InChI

InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
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InChI Key

YYVYAPXYZVYDHN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O
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Molecular Formula

C14H8O2
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DSSTOX Substance ID

DTXSID3058901
Record name 9,10-Phenanthrenedione
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Molecular Weight

208.21 g/mol
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Physical Description

Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name 9,10-Phenanthrenedione
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Boiling Point

About 360 °C
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Solubility

Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid
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Density

1.405 g/cu cm at 22 °C
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Vapor Pressure

0.00000002 [mmHg]
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Mechanism of Action

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols.
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Product Name

9,10-Phenanthrenequinone

Color/Form

Orange-red crystals, Orange needles, orange-red plates

CAS RN

84-11-7
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Melting Point

206-207 °C
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Synthesis routes and methods

Procedure details

The synthetic route toward the intercalating nucleic acid monomers (6a,b) is shown in FIG. 1. The key intermediates 3a,b were synthesized from (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1) by reaction with 4-hydroxybenzaldehyde (2a) or 4-hydroxy-1-naphthaldehyde (2b) under Mitsunobu conditions32 (DEAD, THF, and Ph3P) in high yields 81% and 92%, respectively (FIG. 1). Subsequent treatment of 3a,b with phenanthrene-9,10-dione (4) and ammonium acetate in hot glacial acetic acid afforded the monomers 6a,b. When starting from 3a the product mixture was separated by silica gel column chromatography to afford the deprotected (S)-4-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenoxy)butane-1,2-diol (6a) in 72% yield and a minor amount of the corresponding diol (5) still protected with an isopropylidene group. Due to exchange of the imidazole protons, a line broadening was observed in the 1H NMR spectrum of (5). This resulted in a broad singlet for the neighboring protons in the phenanthrene ring at C-4 and C-11. The corresponding compound (S)-4-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-1-yloxy)butane-1,2-diol (6b) was isolated fully deprotected by precipitation in 80% yield without chromatographic purification. The primary hydroxy group of compounds (6a,b) was protected by reaction with 4,4′-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine at room temperature under a N2 atmosphere. Silica gel purification afforded the DMT-protected compounds 7a,b in 79% and 56% yield, respectively. The secondary hydroxy group of these compounds was phosphitylated overnight with 2-cyanoethyl N,N,N′,N′-tetraisopropyl phosphorodiamidite in the presence of diisopropyl ammonium tetrazolide as activator in anhydrous CH2Cl2 to afford 8a,b in 86% and 81% yield, respectively (FIG. 1).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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